molecular formula C13H16N2O B15217854 1-(1-Ethoxyethyl)-2-phenyl-1H-imidazole CAS No. 112655-16-0

1-(1-Ethoxyethyl)-2-phenyl-1H-imidazole

Cat. No.: B15217854
CAS No.: 112655-16-0
M. Wt: 216.28 g/mol
InChI Key: GYWKOHGDAZOGQH-UHFFFAOYSA-N
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Description

1-(1-Ethoxyethyl)-2-phenyl-1H-imidazole is a chemical compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Ethoxyethyl)-2-phenyl-1H-imidazole typically involves the reaction of 2-phenyl-1H-imidazole with ethyl vinyl ether in the presence of an acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Starting Materials: 2-phenyl-1H-imidazole and ethyl vinyl ether.

    Catalyst: Acid catalyst (e.g., sulfuric acid).

    Reaction Conditions: The reaction is conducted at a temperature range of 50-80°C and under an inert atmosphere to prevent unwanted side reactions.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and increased yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Ethoxyethyl)-2-phenyl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced imidazole products.

    Substitution: The ethoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; conducted at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically performed in anhydrous solvents under inert atmosphere.

    Substitution: Alkyl halides, amines, thiols; reactions carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products: The major products formed from these reactions include various imidazole derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

1-(1-Ethoxyethyl)-2-phenyl-1H-imidazole has found applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(1-Ethoxyethyl)-2-phenyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

    1-(1-Ethoxyethyl)-1H-pyrazole: Similar structure but with a pyrazole ring instead of an imidazole ring.

    1-(1-Ethoxyethyl)-1H-benzimidazole: Contains a benzimidazole ring, offering different chemical properties and reactivity.

    1-(1-Ethoxyethyl)-2-methyl-1H-imidazole: Features a methyl group instead of a phenyl group, affecting its chemical behavior.

Uniqueness: 1-(1-Ethoxyethyl)-2-phenyl-1H-imidazole stands out due to its unique combination of an ethoxyethyl group and a phenyl group attached to the imidazole ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

112655-16-0

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

1-(1-ethoxyethyl)-2-phenylimidazole

InChI

InChI=1S/C13H16N2O/c1-3-16-11(2)15-10-9-14-13(15)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3

InChI Key

GYWKOHGDAZOGQH-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)N1C=CN=C1C2=CC=CC=C2

Origin of Product

United States

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